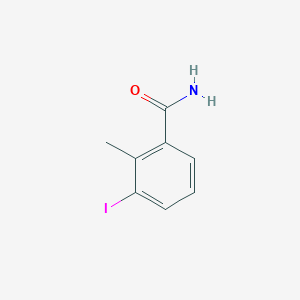

3-Iodo-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPSBVMKTDXUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318858 | |

| Record name | 3-Iodo-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-88-7 | |

| Record name | 3-Iodo-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-2-methylbenzamide structure and molecular weight

This technical guide provides a comprehensive analysis of 3-Iodo-2-methylbenzamide , a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly isoindolinones and kinase inhibitors.

Executive Summary

3-Iodo-2-methylbenzamide (CAS: 52107-88-7 ) is a tri-substituted benzene derivative characterized by a primary amide functionality flanked by a methyl group at the ortho position and an iodine atom at the meta position (relative to the amide).[1] This specific substitution pattern creates a unique steric and electronic environment, making it a valuable scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclizations.

Physicochemical Profile

| Parameter | Technical Specification |

| Chemical Name | 3-Iodo-2-methylbenzamide |

| CAS Registry Number | 52107-88-7 |

| Molecular Formula | C₈H₈INO |

| Molecular Weight | 261.06 g/mol |

| Exact Mass | 260.965 g/mol |

| SMILES | CC1=C(C=CC=C1I)C(=O)N |

| InChI Key | ZDNGKYGLSXVGAA-UHFFFAOYSA-N |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Predicted LogP | ~2.3 (Moderate lipophilicity) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1] |

Structural Analysis & Reactivity

Steric & Electronic Environment

The molecule features a 1,2,3-trisubstitution pattern . The methyl group at position 2 plays a critical role in the molecule's reactivity:

-

Steric Crowding: The 2-methyl group exerts steric pressure on both the 1-amide and 3-iodo groups. This forces the amide group out of planarity with the benzene ring, potentially reducing conjugation but increasing the barrier to hydrolysis.

-

Ortho-Effect: In cyclization reactions (e.g., to form isoquinolinones), the proximity of the methyl group allows for benzylic functionalization or oxidative cyclization.

Functional Group Reactivity

-

Aryl Iodide (C-3): A high-reactivity handle for Palladium-catalyzed cross-coupling. The iodine bond is weaker than corresponding bromine or chlorine bonds, facilitating oxidative addition at lower temperatures.

-

Primary Amide (C-1): Acts as a directing group for C-H activation or as a nucleophile in intramolecular cyclizations (e.g., forming isoindolinones).

Figure 1: Reactivity map of 3-Iodo-2-methylbenzamide, highlighting its utility as a divergent intermediate.

Synthesis Protocol

The most robust synthesis route proceeds via the iodination of 2-methylbenzoic acid derivatives or the amidation of 3-iodo-2-methylbenzoic acid. Below is a standard laboratory protocol for the Amidation of 3-Iodo-2-methylbenzoic acid .

Reaction Scheme

Precursor: 3-Iodo-2-methylbenzoic acid (CAS: 133232-56-1)

Reagents: Thionyl Chloride (

Figure 2: Two-step synthesis pathway from the carboxylic acid precursor.

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Charge a round-bottom flask with 3-iodo-2-methylbenzoic acid (1.0 eq).

-

Add excess Thionyl Chloride (

) (3.0 eq) and a catalytic amount of DMF (dimethylformamide). -

Reflux the mixture at 75-80°C for 2-3 hours until gas evolution (

, -

Note: Monitor by TLC (convert aliquot to methyl ester with MeOH).

-

Concentrate in vacuo to remove excess

. The residue is the crude acid chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF .

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Aqueous Ammonia (28%) or bubble Ammonia gas into the solution. Maintain temperature <10°C to prevent side reactions.

-

Stir at room temperature for 2 hours.

-

-

Work-up & Purification:

-

Evaporate the organic solvent.

-

Triturate the solid residue with cold water to remove ammonium salts.

-

Filter the precipitate.

-

Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane to obtain off-white crystals.

-

Analytical Characterization

To validate the identity of synthesized 3-Iodo-2-methylbenzamide, compare experimental data against these predicted spectral signatures.

| Technique | Expected Signal / Fragments | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, 1H, J=7.8 Hz) | H-4 (Ortho to Iodine) |

| δ 7.45 (br s, 1H) | Amide NH (Ha) | |

| δ 7.30 (d, 1H, J=7.5 Hz) | H-6 (Ortho to Amide) | |

| δ 7.15 (br s, 1H) | Amide NH (Hb) | |

| δ 6.98 (t, 1H, J=7.8 Hz) | H-5 (Meta to both) | |

| δ 2.45 (s, 3H) | Methyl Group (-CH₃) | |

| MS (ESI+) | m/z 262.07 [M+H]⁺ | Protonated Molecular Ion |

| m/z 244.0 [M-NH₃]⁺ | Loss of Ammonia (Acylium ion) | |

| IR (ATR) | 3350, 3180 cm⁻¹ | N-H Stretch (Primary Amide) |

| 1650 cm⁻¹ | C=O[2] Stretch (Amide I band) |

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

3-Iodo-2-methylbenzamide serves as a precursor for Indazolyl-benzamides , a class of compounds investigated for kinase inhibition (e.g., VEGFR, PDGFR). The iodine handle allows for the attachment of heteroaryl groups via Suzuki coupling, while the amide can be modified to tune solubility.

Isoindolinone Synthesis

Through Copper-catalyzed cascade reactions, this molecule can undergo intramolecular N-arylation or carbonylation to form Isoindolin-1-ones , a pharmacophore found in:

-

PARP Inhibitors (Poly ADP-ribose polymerase)

-

Anxiolytics (acting on Benzodiazepine sites)

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (Iodine compounds may degrade/discolor upon prolonged light exposure).

References

-

PubChem Compound Summary. (n.d.). 3-Iodo-2-methylbenzamide (CAS 52107-88-7).[1][2][4] National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025). 3-Iodo-2-methylbenzamide Physicochemical Properties and CAS Data. Retrieved from [Link]

-

FDC Chemical. (n.d.).[4] Product Catalog: 3-Iodo-2-methylbenzamide.[1][2][3][4][5][6] Retrieved from [Link]

Sources

- 1. 2-Methylbenzamide | CAS#:527-85-5 | Chemsrc [chemsrc.com]

- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 3. 897958-99-5|5-Iodoisoindolin-1-one|BLD Pharm [bldpharm.com]

- 4. 3-Iodo-2-methylbenzamide,52107-88-7-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 58084-22-3|2-Iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]

A Tale of Two Isomers: A Technical Guide to 3-Iodo-2-methylbenzamide and 2-Iodo-3-methylbenzamide

For the discerning researcher in drug discovery and organic synthesis, the subtle shift of a single substituent on an aromatic ring can unlock vastly different chemical landscapes. This guide delves into the nuanced yet profound differences between two such positional isomers: 3-iodo-2-methylbenzamide and 2-iodo-3-methylbenzamide. While sharing the same molecular formula, their distinct structural arrangements dictate a cascade of divergent properties, from synthetic accessibility to predicted biological activity. This document serves as a comprehensive technical resource, elucidating these differences to inform rational experimental design and application.

Structural and Physicochemical Properties: A Comparative Overview

The core distinction between these two molecules lies in the relative positions of the iodo and methyl groups on the benzamide scaffold. In 3-iodo-2-methylbenzamide , the methyl group is ortho to the benzamide's point of attachment, while the iodo group is in the meta position. Conversely, in 2-iodo-3-methylbenzamide , the iodo group occupies the ortho position, and the methyl group is meta. This seemingly minor change has significant steric and electronic implications.

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position to a functional group can induce unique chemical and physical properties due to steric hindrance and through-space electronic interactions.[1][2] In the case of 2-iodo-3-methylbenzamide , the bulky iodine atom ortho to the amide group is expected to force the amide out of the plane of the benzene ring.[1][3] This disruption of coplanarity can significantly alter the molecule's reactivity and intermolecular interactions.

A summary of their fundamental properties is presented below:

| Property | 3-Iodo-2-methylbenzamide (Predicted) | 2-Iodo-3-methylbenzamide |

| Molecular Formula | C₈H₈INO | C₈H₈INO |

| Molecular Weight | 261.06 g/mol | 261.06 g/mol |

| CAS Number | Not readily available | 887234-41-5[4] |

| Appearance | Likely a solid | Solid |

| Predicted Solubility | Soluble in organic solvents like DCM, EtOAc | Soluble in organic solvents |

| Key Structural Feature | Methyl group in ortho position | Iodo group in ortho position |

Synthesis Strategies: Navigating Isomeric Challenges

The synthetic routes to these isomers are dictated by the availability of starting materials and the directing effects of the substituents.

Synthesis of 3-Iodo-2-methylbenzamide

A plausible synthetic pathway for 3-iodo-2-methylbenzamide would likely commence from 3-iodo-2-methylbenzoic acid. This precursor, while not as common as its isomer, is commercially available.[5] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of 3-Iodo-2-methylbenzamide

-

Acid Chloride Formation: To a solution of 3-iodo-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 3-iodo-2-methylbenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonium hydroxide (excess) dropwise.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford 3-iodo-2-methylbenzamide.

Sources

A Comprehensive Safety and Handling Guide for 3-Iodo-2-methylbenzamide

This technical guide provides an in-depth analysis of the safety considerations and handling protocols for the chemical intermediate, 3-Iodo-2-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for risk assessment and management in the laboratory setting.

Understanding the Hazard Landscape

3-Iodo-2-methylbenzamide, as a substituted benzamide containing iodine, presents a multi-faceted hazard profile that demands rigorous adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, analysis of closely related analogues, such as other iodo- and methyl-substituted benzamides, provides a strong predictive foundation for its potential hazards. The primary concerns are acute toxicity, skin and eye irritation, respiratory irritation, and potential long-term organ damage, particularly to the thyroid.

GHS Hazard Classification (Predicted)

Based on data from similar compounds, 3-Iodo-2-methylbenzamide is anticipated to fall under the following Globally Harmonized System (GHS) classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |

The presence of the iodo- group is a key determinant for the predicted thyroid toxicity, as iodine can interfere with thyroid function.[3] The benzamide structure itself can be associated with various biological activities, and its derivatives are common in pharmaceuticals, necessitating careful toxicological assessment.[4]

Prudent Handling and Engineering Controls

Given the predicted hazards, a multi-layered approach to exposure control is imperative. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Laboratory Environment

-

Ventilation: All manipulations of solid 3-Iodo-2-methylbenzamide or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][5]

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6]

Experimental Workflow for Safe Handling

The following workflow is designed to mitigate risks at each stage of handling:

Caption: A logical workflow for the safe handling of 3-Iodo-2-methylbenzamide.

Personal Protective Equipment (PPE) Selection Protocol

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][9]

-

Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, consider a chemically resistant apron.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[12] |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop up the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Avoid generating dust.[1]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Iodo-2-methylbenzamide is essential for its safe storage and handling. Data for the closely related 3-Methylbenzamide is provided for reference.[13]

| Property | Value (for 3-Methylbenzamide) | Reference |

| Molecular Formula | C8H9NO | [14] |

| Molecular Weight | 135.16 g/mol | [13][14] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 94-96 °C | [13] |

| Boiling Point | 540.50 K (calculated) | [14] |

| Solubility | Limited water solubility (log10WS = -2.12) | [14] |

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][11]

-

Stability: The compound is expected to be stable under normal storage conditions.[5] Avoid exposure to light and moisture to prevent degradation.

Toxicological Information

The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation. Repeated exposure, particularly through ingestion, may lead to thyroid damage due to the iodine content. While specific carcinogenicity and mutagenicity data for 3-Iodo-2-methylbenzamide are unavailable, some benzamide derivatives are suspected of causing genetic defects, warranting cautious handling.[1]

Disposal Considerations

All waste containing 3-Iodo-2-methylbenzamide must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways due to its high aquatic toxicity.[15]

References

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- ECHEMI. (2019, July 15). 3-Iodo-2-propynyl butylcarbamate SDS, 55406-53-6 Safety Data Sheets.

- Thermo Fisher Scientific. (2010, September 7). 1 - SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde.

- CDH Fine Chemical. Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. 2-Hydroxy-3-iodobenzamide.

- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.

- ChemScene. (2025, July 8). Safety Data Sheet.

- Scribd. Safety Data Sheet Revision: 1. Identification of Substance / Preparation and Company.

- Iodine Solution - Safety Data Sheet. (n.d.).

- MEL Chemistry. Iodine.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.

- PubChem. (2026, January 24). 3-(benzyloxy)-N-(4-iodo-2-methylphenyl)benzamide.

- New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY.

- CLEAPSS Science. Student safety sheets 56 Iodine.

- PubChem. (n.d.). 2-Iodo-N-methylbenzamide.

- New Jersey Department of Health and Senior Services. Iodine - Hazardous Substance Fact Sheet.

- Pani, L., Gessa, G. L., & Stocchi, F. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Fluorochem. 2-IODO-3-METHYLBENZAMIDE.

- World Health Organization. (2025, July 8). Use of potassium iodide for thyroid protection during nuclear or radiological emergencies.

- Cheméo. Chemical Properties of m-Toluamide (CAS 618-47-3).

- Sigma-Aldrich. 3-Methylbenzamide 99 618-47-3.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Use of potassium iodide for thyroid protection during nuclear or radiological emergencies [who.int]

- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Iodine | MEL Chemistry [melscience.com]

- 13. 3-Methylbenzamide 99 618-47-3 [sigmaaldrich.com]

- 14. m-Toluamide (CAS 618-47-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. edvotek.com [edvotek.com]

A Technical Guide to an Uncharted Compound: 3-Iodo-2-methylbenzamide

Foreword: Navigating the Known and the Unknown

In the landscape of chemical research and drug development, our progress is often paved with the characterization of novel molecular entities. While extensive databases catalogue the properties of millions of compounds, there remain uncharted territories. 3-Iodo-2-methylbenzamide is one such molecule. As of the latest literature review, specific experimental data for its melting point and physical state have not been formally reported. This guide, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting the physicochemical properties of 3-Iodo-2-methylbenzamide based on its structural analogues, and to offer detailed, field-proven methodologies for its synthesis and empirical characterization. For the researcher venturing to synthesize and characterize this compound, this document provides a comprehensive roadmap.

Section 1: Theoretical Physicochemical Profile of 3-Iodo-2-methylbenzamide

The precise melting point and physical state of a compound are dictated by its crystal lattice structure and the intermolecular forces at play. In the absence of direct experimental data for 3-Iodo-2-methylbenzamide, we can infer its likely properties by examining closely related isomers and analogous structures.

1.1. Molecular Structure and Its Implications

The molecular structure of 3-Iodo-2-methylbenzamide, with its combination of a benzamide core, a methyl group, and a heavy iodine atom, suggests a crystalline solid at standard temperature and pressure. The presence of the amide group facilitates strong hydrogen bonding (N-H···O=C), a key contributor to a higher melting point. The iodine and methyl groups introduce steric and electronic effects that will modulate the crystal packing and, consequently, the melting point.

Molecular Structure of 3-Iodo-2-methylbenzamide

Caption: 2D representation of the 3-Iodo-2-methylbenzamide molecule.

1.2. Comparative Analysis with Isomeric Compounds

To build a predictive model for the melting point of 3-Iodo-2-methylbenzamide, we can analyze the known properties of its isomers. This comparative approach provides a scientifically grounded estimation.

| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) | Physical State |

| 2-Iodo-3-methylbenzamide | 887234-41-5 | C₈H₈INO | Data not available in searched sources | Solid (predicted) |

| 2-Iodo-N-methylbenzamide | 58084-22-3 | C₈H₈INO | Data not available in searched sources | Solid (predicted) |

| 3-Iodobenzamide | 10388-19-9 | C₇H₆INO | Data not available in searched sources | Solid (predicted) |

| 2-Methylbenzamide | 527-85-5 | C₈H₉NO | 144-148 | White powder |

Data for isomers is limited, highlighting a broader data gap for this class of compounds.

Based on the available data for 2-Methylbenzamide, we can anticipate that 3-Iodo-2-methylbenzamide will also be a solid at room temperature. The introduction of the bulky and electron-dense iodine atom is expected to significantly increase the molecular weight and likely alter the crystal packing, which would generally lead to a higher melting point compared to its non-iodinated counterpart.

Section 2: Proposed Synthesis and Characterization of 3-Iodo-2-methylbenzamide

The synthesis of 3-Iodo-2-methylbenzamide can be logically approached from its corresponding carboxylic acid, 3-Iodo-2-methylbenzoic acid, a commercially available starting material. The following protocol outlines a standard and reliable method for this transformation.

2.1. Synthesis of 3-Iodo-2-methylbenzamide from 3-Iodo-2-methylbenzoic Acid

This two-step procedure involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Synthetic Workflow

Caption: Proposed synthetic route to 3-Iodo-2-methylbenzamide.

Step-by-Step Protocol:

Part A: Synthesis of 3-Iodo-2-methylbenzoyl chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Iodo-2-methylbenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (approximately 10 mL per gram of carboxylic acid).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the stirring suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-Iodo-2-methylbenzoyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

Part B: Synthesis of 3-Iodo-2-methylbenzamide

-

Reaction Setup: Dissolve the crude 3-Iodo-2-methylbenzoyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

-

Ammonia Addition: To the cooled, stirring solution, add an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃ in H₂O) dropwise. Alternatively, ammonia gas can be bubbled through the solution.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-Iodo-2-methylbenzamide.

Causality: The highly reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable amide. The use of excess ammonia neutralizes the HCl byproduct generated in the reaction.

2.2. Characterization of 3-Iodo-2-methylbenzamide

Once synthesized and purified, the compound must be rigorously characterized to confirm its identity and determine its physical properties.

2.2.1. Determination of Physical State

The physical state of the purified compound should be observed and recorded at standard temperature and pressure (STP). It is anticipated to be a crystalline solid. The color and crystal morphology should also be noted.

2.2.2. Melting Point Determination

A precise melting point is a critical indicator of purity.

Step-by-Step Protocol for Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the dry, purified 3-Iodo-2-methylbenzamide.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Trustworthiness: The use of a calibrated melting point apparatus is essential for obtaining an accurate and reliable measurement. The slow heating rate near the melting point ensures that the recorded temperature is a true reflection of the phase transition.

Section 3: Concluding Remarks and Future Directions

This guide has provided a comprehensive theoretical and practical framework for researchers interested in 3-Iodo-2-methylbenzamide. While the absence of prior experimental data presents a challenge, it also offers an opportunity for novel discovery. The proposed synthetic route is based on well-established and reliable chemical transformations, and the characterization protocols adhere to rigorous scientific standards. The empirical determination of the melting point and physical state of 3-Iodo-2-methylbenzamide will be a valuable contribution to the chemical sciences, filling a gap in our collective knowledge and enabling further exploration of this compound's potential applications in medicinal chemistry and materials science.

References

At the time of writing, no direct peer-reviewed articles detailing the synthesis and properties of 3-Iodo-2-methylbenzamide were identified. The following references pertain to related compounds and general synthetic methodologies.

Navigating the Chemical Landscape of 3-Iodo-2-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methylbenzamide is a substituted aromatic amide that, due to its specific pattern of functional groups—an iodine atom, a methyl group, and a carboxamide moiety on a benzene ring—holds potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of an iodine atom, in particular, makes it an attractive substrate for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the available technical information for 3-Iodo-2-methylbenzamide, including its chemical identifiers, plausible synthetic routes, and a comparative analysis with its isomers, addressing the current information gap in major chemical databases.

Core Chemical Identity

As of the latest database surveys, a dedicated PubChem Compound Identifier (CID) for 3-Iodo-2-methylbenzamide has not been assigned. This indicates that while the compound is available from some commercial suppliers and may be cited in specialized literature or patents, it has not yet been fully characterized and archived in this major public database. However, its precursor, 3-Iodo-2-methylbenzoic acid, is well-documented with a CAS Number of 133232-56-1.[1][2]

For comparative purposes and to provide a broader context for researchers, the chemical identifiers of closely related isomers are presented below. Understanding the properties of these isomers is crucial, as the position of the substituents on the aromatic ring significantly influences the molecule's steric and electronic properties, and consequently its reactivity and biological activity.

| Compound Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Iodo-2-methylbenzamide | Not Assigned | Not Assigned | C₈H₈INO | 261.06 |

| 2-Iodo-N-methylbenzamide | 615852 | 58084-22-3 | C₈H₈INO | 261.06[3] |

| 3-Methylbenzamide | Not Applicable | 618-47-3 | C₈H₉NO | 135.16[4][5] |

| 2-Iodo-N-methylbenzamide | Not Applicable | 58084-22-3 | C₈H₈INO | 261.06[6][7] |

Physicochemical Properties and Reactivity Profile

The physicochemical properties of 3-Iodo-2-methylbenzamide can be predicted based on its structure and by analogy to related compounds. The presence of the amide group suggests the potential for hydrogen bonding, influencing its melting point and solubility. The aromatic ring, substituted with both an electron-donating methyl group and an electron-withdrawing but highly polarizable iodine atom, presents a unique electronic environment.

The carbon-iodine bond is a key feature for synthetic applications. It is relatively weak compared to other carbon-halogen bonds, making it a reactive site for various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The steric hindrance from the adjacent methyl group at the 2-position may influence the reaction kinetics and the choice of catalyst and reaction conditions. Iodobenzamides, in general, are known to be reactive intermediates in organic synthesis.[8]

Caption: Potential cross-coupling reactions involving 3-Iodo-2-methylbenzamide.

Synthesis and Experimental Protocols

A plausible and efficient laboratory-scale synthesis of 3-Iodo-2-methylbenzamide starts from the commercially available 3-Iodo-2-methylbenzoic acid. The synthesis involves the conversion of the carboxylic acid to an amide.

Protocol: Amidation of 3-Iodo-2-methylbenzoic acid

This two-step protocol first activates the carboxylic acid, followed by reaction with ammonia to form the primary amide.

Step 1: Activation of the Carboxylic Acid

-

Reagents and Materials:

-

3-Iodo-2-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask with a reflux condenser and drying tube

-

Ice bath

-

-

Procedure:

-

Dissolve 3-Iodo-2-methylbenzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Step 2: Amidation

-

Reagents and Materials:

-

Crude 3-Iodo-2-methylbenzoyl chloride (from Step 1)

-

Concentrated aqueous ammonia (NH₄OH) or ammonia gas

-

Anhydrous DCM or THF

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

A white precipitate of the amide should form.

-

Stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Iodo-2-methylbenzamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: Synthetic pathway from 3-Iodo-2-methylbenzoic acid to 3-Iodo-2-methylbenzamide.

Potential Applications in Research and Drug Discovery

Substituted benzamides are a well-established class of compounds with a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[9][10] The specific substitution pattern of 3-Iodo-2-methylbenzamide makes it an interesting scaffold for the synthesis of novel bioactive molecules.

The iodo-substituent serves as a handle for introducing further complexity through cross-coupling reactions, allowing for the exploration of a large chemical space. This is particularly relevant in the design of kinase inhibitors and other targeted therapies where specific interactions with a protein's active site are desired. The methyl group can provide beneficial steric interactions and influence the compound's metabolic stability.

Safety and Handling

As there is no specific safety data sheet (SDS) for 3-Iodo-2-methylbenzamide, general precautions for handling aromatic iodine compounds should be followed. These compounds are generally considered to be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

While 3-Iodo-2-methylbenzamide currently lacks a dedicated entry in major public chemical databases like PubChem, its chemical structure suggests significant potential as a synthetic intermediate in pharmaceutical and materials science research. Its plausible synthesis from readily available precursors and the reactivity of its carbon-iodine bond make it an accessible and valuable tool for chemists. By providing this consolidated technical overview, including a comparative analysis of its isomers and a detailed synthetic protocol, we aim to facilitate its use in the scientific community and encourage further investigation into its properties and applications.

References

-

Stenutz, R. 3-methylbenzamide. Available from: [Link]

-

PubChem. 3-iodo-N-methyl-N-(2-methylphenyl)benzamide. Available from: [Link]

-

PubChem. 3-(benzyloxy)-N-(4-iodo-2-methylphenyl)benzamide. Available from: [Link]

-

PubChem. 2-Iodo-N-methylbenzamide. Available from: [Link]

-

New Jersey Department of Health and Senior Services. Iodine - Hazardous Substance Fact Sheet. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

- Google Patents. Preparation method of 3-nitro-2-methylbenzoic acid.

-

J-STAGE. 8-Iodoisoquinolinone, a Conformationally Rigid Highly Reactive 2-Iodobenzamide Catalyst for the Oxidation of Alcohols by Hypervalent Iodine. Available from: [Link]

-

PubMed. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

CORE. Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available from: [Link]

-

International Labour Organization. International Chemical Safety Cards (ICSCs) - IODINE. Available from: [Link]

-

YouTube. Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. Available from: [Link]

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available from: [Link]

-

Beilstein-Institut. Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Available from: [Link]

-

California Department of Justice. Iodine: Inhalation Hazards, Detection and Protection. Available from: [Link]

-

Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available from: [Link]

-

PubMed. Chemical structure - biological activity relationship in the group of benzamide compounds II. Available from: [Link]

Sources

- 1. 3-Iodo-2-methylbenzoic acid | 133232-56-1 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-Iodo-N-methylbenzamide | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-methylbenzamide [stenutz.eu]

- 6. 58084-22-3 Cas No. | 2-Iodo-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 7. 58084-22-3|2-Iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 8. 8-Iodoisoquinolinone, a Conformationally Rigid Highly Reactive 2-Iodobenzamide Catalyst for the Oxidation of Alcohols by Hypervalent Iodine [jstage.jst.go.jp]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 12. nj.gov [nj.gov]

Methodological & Application

Synthesis of 3-iodo-2-methylbenzamide from 3-iodo-2-methylbenzoic acid

This Application Note is structured to guide researchers through the robust synthesis of 3-iodo-2-methylbenzamide , a critical intermediate for generating diversely substituted scaffolds via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

The protocol addresses the specific challenge of ortho-substitution (2-methyl group), which introduces steric hindrance at the carbonyl center, requiring efficient activation strategies.

Abstract

This guide details the synthesis of 3-iodo-2-methylbenzamide from 3-iodo-2-methylbenzoic acid. Two protocols are provided: Method A (Acid Chloride Activation) for multigram/kilogram scale-up, and Method B (CDI Coupling) for rapid, mild discovery-scale synthesis. The presence of the electron-donating methyl group at the ortho position deactivates the ring toward nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The transformation requires converting a carboxylic acid to a primary amide.

-

Challenge: The ortho-methyl group creates steric bulk, impeding nucleophilic attack at the carbonyl carbon.

-

Solution: We must activate the carboxylic acid into a highly reactive electrophile.

-

Path A (Acyl Chloride): Uses Thionyl Chloride (

).[1][2][3][4] The resulting acyl chloride is planar and highly electrophilic, overcoming steric repulsion. -

Path B (Acyl Imidazole): Uses 1,1'-Carbonyldiimidazole (CDI). A milder approach that avoids acidic byproducts, suitable for acid-sensitive substrates.

-

Mechanistic Insight: Iodine Stability

Unlike 4-iodo-3-nitrobenzoic acid, where the nitro group activates the ring for

Experimental Protocols

Method A: Thionyl Chloride Activation (Preferred for Scale-Up)

High throughput, low cost, and rigorous activation.

Reagents:

-

3-Iodo-2-methylbenzoic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 - 5.0 equiv) -

N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

-

Ammonium Hydroxide (

, 28-30% aq) or Ammonia gas ( -

Solvents: Toluene or Dichloromethane (DCM) for activation; THF for amidation.

Protocol:

-

Activation:

-

Charge a flame-dried round-bottom flask with 3-iodo-2-methylbenzoic acid and anhydrous Toluene (5 mL/g).

-

Add Thionyl Chloride (3.0 equiv) dropwise under

atmosphere. -

Add catalytic DMF (2 drops). Note: DMF reacts with

to form the Vilsmeier reagent, which acts as the active chlorinating species. -

Heat to reflux (75-80°C) for 2-3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH) until starting material is consumed.

-

Evaporation: Concentrate in vacuo to remove excess

and Toluene. Co-evaporate with Toluene (

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous THF (5 mL/g) and cool to 0°C .

-

Option 1 (Aqueous): Add

(28%) (5.0 equiv) dropwise, maintaining temp < 10°C. -

Option 2 (Gas): Bubble anhydrous

gas through the solution for 30 mins. -

Warm to room temperature (RT) and stir for 1 hour.

-

-

Workup:

-

Remove THF in vacuo.

-

Suspend residue in water and stir vigorously for 30 mins to dissolve inorganic salts (

). -

Filter the precipitate, wash with water (

) and cold Hexanes ( -

Dry in a vacuum oven at 45°C.

-

Method B: CDI Coupling (Green/Discovery Route)

Avoids corrosive thionyl chloride; "One-Pot" procedure.

Reagents:

-

3-Iodo-2-methylbenzoic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Ammonium Hydroxide (

) (5.0 equiv) -

Solvent: Anhydrous THF or Acetonitrile.

Protocol:

-

Dissolve 3-iodo-2-methylbenzoic acid in anhydrous THF (10 mL/g).

-

Add CDI (1.2 equiv) in portions at RT. Caution:

gas evolution. -

Stir at RT for 1-2 hours. The solution usually turns pale yellow as the acyl imidazole intermediate forms.

-

Cool to 0°C. Add

(5.0 equiv) dropwise. -

Stir at RT for 2-3 hours.

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove imidazole), saturated

, and Brine. Dry over

Process Workflow & Logic

The following diagram illustrates the decision logic and chemical flow for Method A, highlighting critical control points.

Caption: Workflow for Method A. Yellow nodes indicate energetic steps; Red indicates reactive intermediates; Green indicates product formation.

Analytical Data & QC Specifications

To validate the synthesis, compare your isolated product against these expected parameters.

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to Off-White Solid | Yellowing indicates residual iodine or impurities. |

| Yield | 85% - 95% | Lower yields suggest incomplete activation or hydrolysis during workup. |

| Methyl group singlet. | ||

| Amide protons (exchangeable). | ||

| Aromatic pattern (ABC system). | ||

| Mass Spec (ESI) | Consistent with formula | |

| Purity (HPLC) | > 98.0% a/a | Monitor for unreacted acid (RT shift). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use anhydrous THF. |

| Dark Color | Iodine liberation | Avoid excessive heating (>90°C). Wash organic layer with Sodium Thiosulfate ( |

| Starting Material Remains | Incomplete Activation | Increase reaction time with |

| Sticky Solid | Trapped Solvent/Impurities | Recrystallize from Ethanol/Water or trituruate with cold Hexanes. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Process Precedent: Analogous synthesis of 4-iodo-3-nitrobenzamide demonstrating acid chloride stability in substituted systems. ResearchGate Protocol Archive. Link

Sources

Technical Application Note: Optimized Amidation of 3-Iodo-2-Methylbenzoyl Chloride

Executive Summary & Strategic Analysis

This technical guide outlines the validated protocol for the amidation of 3-iodo-2-methylbenzoyl chloride , a high-value scaffold in medicinal chemistry. This intermediate is frequently employed in the synthesis of kinase inhibitors and heterocycles where the C3-iodine serves as a handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira) and the C2-methyl group provides conformational restriction.

Critical Chemical Challenges[1]

-

Steric Hindrance (The Ortho-Effect): Unlike standard benzoyl chlorides, the C2-methyl group exerts significant steric pressure on the carbonyl center. This twists the carbonyl out of planarity with the aromatic ring and impedes the trajectory of the incoming nucleophile (amine).

-

Hydrolytic Instability: While less reactive toward amines than unhindered analogs, the acid chloride remains highly susceptible to moisture. Competitive hydrolysis to 3-iodo-2-methylbenzoic acid is the primary failure mode.

-

Regio-Chemo Stability: The C3-iodine is stable under standard amidation conditions but sensitive to transition metals. This protocol strictly avoids metal catalysts to preserve the halide for subsequent steps.

Pre-Reaction Planning

Reagent Selection Matrix

| Component | Recommendation | Rationale |

| Electrophile | 3-Iodo-2-methylbenzoyl chloride | Use fresh or generate in situ from acid using (COCl)₂/DMF. |

| Nucleophile | Primary/Secondary Amine (1.1 equiv) | Slight excess ensures complete consumption of the acid chloride. |

| Base | DIPEA (Hünig's Base) or Et₃N (1.5–2.0 equiv) | DIPEA is preferred for hindered systems to minimize base-mediated side reactions. |

| Catalyst | DMAP (0.1 equiv) | Critical: 4-Dimethylaminopyridine acts as a nucleophilic catalyst to overcome the C2-methyl steric barrier. |

| Solvent | DCM (Anhydrous) or THF | DCM simplifies workup; THF is required if the amine is polar/insoluble in DCM. |

Detailed Experimental Protocol

Method A: Anhydrous Conditions (Preferred for Drug Discovery)

Best for lipophilic amines and maintaining strictly anhydrous conditions to minimize hydrolysis.

Step 1: Preparation of the Electrophile Solution

-

In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-iodo-2-methylbenzoyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Cool the solution to 0 °C using an ice/water bath.

-

Expert Insight: Although the substrate is hindered, cooling is required to control the initial exotherm upon amine addition and prevent bis-acylation or decomposition.

-

Step 2: Nucleophilic Addition

-

In a separate vial, mix the Amine (1.1 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) in a minimal volume of DCM.

-

Add the amine/base mixture dropwise to the acid chloride solution at 0 °C over 15 minutes.

-

Mechanistic Note: The DMAP attacks the acid chloride first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic than the free acid chloride, facilitating attack by the amine.

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (23 °C) naturally.

-

Stir for 2–4 hours.

-

QC Check: Pull an aliquot for TLC (typically 30% EtOAc/Hexane) or LCMS.

-

Target: Disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and formation of the amide mass [M+H]+.

-

Step 4: Workup & Isolation

-

Quench: Add saturated aqueous NH₄Cl (10 mL/mmol).

-

Phase Separation: Extract the aqueous layer with DCM (2x). Combine organic layers.

-

Wash Sequence (Critical for Purity):

-

Wash 1: 1M HCl (removes unreacted amine, DIPEA, and DMAP). Skip if product contains basic nitrogens.

-

Wash 2: Saturated NaHCO₃ (removes hydrolyzed benzoic acid byproduct).

-

Wash 3: Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Alternative for amino acids or highly hydrophilic amines.

-

Dissolve the amine (1.1 equiv) in 1M NaOH (2.5 equiv).

-

Dissolve 3-iodo-2-methylbenzoyl chloride (1.0 equiv) in DCM or EtOAc .

-

Add the organic phase to the aqueous phase rapidly with vigorous stirring .

-

Stir at RT for 4–12 hours. The product often precipitates or remains in the organic layer.

Process Visualization (Workflow)

Caption: Optimized workflow for the DMAP-catalyzed amidation of sterically hindered acid chlorides.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric bulk of 2-methyl group blocking attack. | Increase Temperature to Reflux (40°C for DCM) or switch solvent to Toluene (110°C). Increase DMAP to 0.2 equiv. |

| Hydrolysis Product (Acid) | Wet solvent or old acid chloride. | Use freshly distilled DCM. If acid chloride is old, reflux in SOCl₂ for 1h before use to "reactivate" it. |

| Bis-Acylation | Amine is too nucleophilic or excess acid chloride. | Ensure strict stoichiometry (1:1.1). Maintain 0°C during addition. |

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid. Retrieved from

-

Organic Chemistry Portal. (2023). Amide Synthesis by Acylation: Schotten-Baumann and Anhydrous Conditions. Retrieved from

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. (Foundational text on amide coupling mechanisms).

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved from

Sources

Application Notes & Protocols: A Guide to the Synthesis of PARP Inhibitors Utilizing the 3-Iodo-2-Methylbenzamide Scaffold

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a strategic focus on leveraging the 3-iodo-2-methylbenzamide scaffold. This key intermediate is instrumental in the construction of a multitude of potent PARP inhibitors, including the clinically significant drug, Niraparib. We will explore the foundational principles of PARP inhibition, the rationale behind the selection of this specific scaffold, and provide step-by-step methodologies for critical synthetic transformations, including Sonogashira and Buchwald-Hartwig cross-coupling reactions. Furthermore, this document will cover essential downstream processes such as purification, salification, and analytical characterization, designed to equip researchers, medicinal chemists, and drug development professionals with the practical knowledge required for the successful synthesis and evaluation of this important class of therapeutic agents.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are central to the cellular DNA damage response (DDR). PARP-1, in particular, acts as a primary sensor for single-strand DNA breaks (SSBs).[1] Upon detecting a break, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP creates a state of "synthetic lethality".[3] By blocking PARP's ability to repair SSBs, these breaks accumulate and degenerate into more lethal double-strand breaks (DSBs) during DNA replication. The cancer cells, lacking a functional homologous recombination (HR) pathway to repair these DSBs, are unable to survive, leading to targeted cell death.[3][4]

The benzamide moiety is a well-established pharmacophore for PARP inhibition, as the carboxamide group forms crucial hydrogen bonds within the NAD+ binding site of the enzyme.[5] The 3-iodo-2-methylbenzamide scaffold, specifically, offers a versatile platform for the synthesis of a diverse range of PARP inhibitors. The iodine atom at the 3-position serves as an excellent handle for introducing various functionalities through transition metal-catalyzed cross-coupling reactions, allowing for the exploration of the inhibitor's structure-activity relationship (SAR).

dot

Figure 1: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.

Core Synthetic Strategies: Building the PARP Inhibitor Backbone

The synthesis of PARP inhibitors from the 3-iodo-2-methylbenzamide scaffold predominantly relies on two powerful palladium-catalyzed cross-coupling reactions: the Sonogashira coupling and the Buchwald-Hartwig amination. These reactions allow for the precise and efficient formation of key carbon-carbon and carbon-nitrogen bonds, respectively.

dot

Figure 2: General synthetic workflow for PARP inhibitors from the 3-iodo-2-methylbenzamide scaffold.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is a cornerstone reaction for forming a carbon-carbon bond between the aryl iodide of our scaffold and a terminal alkyne.[6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8] The introduced alkynyl group can be a part of the final pharmacophore or serve as a precursor for further transformations, such as intramolecular cyclizations to form heterocyclic systems like indazolones, a common feature in many PARP inhibitors, including Niraparib.[9][10]

Protocol 1: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the palladium and copper co-catalyzed coupling of a terminal alkyne with 3-iodo-2-methylbenzamide.

Materials:

-

3-iodo-2-methylbenzamide (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[11]

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask, add 3-iodo-2-methylbenzamide, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent, followed by the base, via syringe.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights & Causality:

-

Catalyst Choice: Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst.[11] The palladium(II) precatalyst is reduced in situ to the active palladium(0) species.

-

Copper Co-catalyst: The role of CuI is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[7]

-

Base: The amine base is crucial for neutralizing the hydrogen iodide generated during the reaction and for facilitating the formation of the copper acetylide.[7]

-

Solvent: The choice of solvent can significantly impact the reaction rate and yield.[12] DMF is a polar aprotic solvent that can help solubilize the reagents, while THF is a less polar option. Toluene can also be effective and may reduce side reactions in some cases.[12]

| Parameter | Condition A | Condition B | Rationale/Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | Both are effective; Pd(II) precatalysts are often more air-stable.[11] |

| Copper Co-catalyst | CuI (5 mol%) | CuI (10 mol%) | Higher loading may be needed for less reactive substrates. |

| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | DIPEA is more sterically hindered and can sometimes reduce side reactions. |

| Solvent | DMF | THF | DMF's higher boiling point and polarity can be advantageous for sluggish reactions.[12] |

| Temperature | 60 °C | 80 °C | Higher temperatures can increase reaction rates but may lead to decomposition. |

| Typical Yield | 75-90% | 70-85% | Yields are substrate-dependent. |

Table 1: Exemplary Sonogashira Reaction Conditions

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13] This reaction is invaluable for installing piperidine, piperazine, or other amine-containing moieties onto the benzamide scaffold, which are often critical for the inhibitor's interaction with the PARP enzyme and for its pharmacokinetic properties.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 3-iodo-2-methylbenzamide.

Materials:

-

3-iodo-2-methylbenzamide (1.0 eq)

-

Amine (e.g., piperidine derivative) (1.1-1.3 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5-2.0 eq)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

To a dry Schlenk flask, add 3-iodo-2-methylbenzamide, the palladium precatalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent, followed by the amine, via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Expert Insights & Causality:

-

Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or RuPhos facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[15]

-

Base Selection: A strong, non-nucleophilic base is required. NaOtBu is a common choice, but for sensitive substrates, a weaker base like Cs₂CO₃ may be preferable to avoid side reactions such as amide hydrolysis.[15]

-

Solvent: Toluene and dioxane are commonly used due to their high boiling points and ability to dissolve the reactants and catalyst complex.

dot

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Downstream Processing: Purification and Salification

Purification Strategies

The purification of the final PARP inhibitor is critical to ensure its suitability for biological testing and potential clinical applications.

-

Column Chromatography: This is the most common method for purifying crude reaction mixtures. A silica gel stationary phase is typically used, with a gradient of mobile phases (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to elute the desired compound.

-

Recrystallization: For solid compounds, recrystallization can be a highly effective method for achieving high purity. The choice of solvent system is crucial and often requires empirical determination. Common solvents include isopropanol, ethanol, and acetonitrile.

-

Preparative HPLC: For difficult separations or to achieve very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Salification: Enhancing Physicochemical Properties

Many PARP inhibitors are basic compounds and are often converted into a salt form to improve their solubility, stability, and bioavailability. The choice of the counter-ion can significantly impact these properties.

Protocol 3: General Procedure for Hydrochloride Salt Formation

Materials:

-

Purified PARP inhibitor free base (1.0 eq)

-

Anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether)

-

HCl solution (e.g., 2M HCl in diethyl ether or concentrated HCl)

Procedure:

-

Dissolve the purified free base in a minimal amount of the chosen anhydrous solvent.

-

Slowly add a stoichiometric amount of the HCl solution dropwise with stirring.

-

Observe for the precipitation of the hydrochloride salt. If no precipitate forms, the solution may need to be cooled or a less polar co-solvent added.

-

Stir the resulting slurry for a period of time (e.g., 1-24 hours) to allow for complete precipitation.[16]

-

Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized PARP inhibitors.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration values consistent with the target structure. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak, with purity typically >95% for research compounds. |

| Elemental Analysis (CHN) | Confirmation of elemental composition | Experimentally determined percentages of C, H, and N within ±0.4% of the calculated values. |

Table 2: Key Analytical Techniques for Characterization

Conclusion

The 3-iodo-2-methylbenzamide scaffold is a powerful and versatile starting material for the synthesis of a wide array of PARP inhibitors. By employing robust and well-established synthetic methodologies such as the Sonogashira coupling and Buchwald-Hartwig amination, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals in the field of drug discovery, facilitating the development of the next generation of PARP inhibitors for the treatment of cancer and other diseases.

References

-

Gabriele, B., Mancuso, R., & Veltri, L. (2020). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. The Journal of Organic Chemistry. Available at: [Link]

-

Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 Inhibitors. Zhongguo Yi Yao Gong Ye Za Zhi. Available at: [Link]

-

Lee, H., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. Available at: [Link]

- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. (2017). Google Patents.

-

Wang, Y., et al. (2019). Structure of Olaparib and iodo-PARPi inhibitors. ResearchGate. Available at: [Link]

-

Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? Available at: [Link]

-

Cancer Research UK. (2020). PARP inhibitors: Halting cancer by halting DNA repair. Available at: [Link]

-

Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube. Available at: [Link]

-

Thorsell, A. G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Waledt, F., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available at: [Link]

-

Clayton, A. M., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Bondar, D., & Karpichev, Y. (2024). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. ResearchGate. Available at: [Link]

- CN107235957A - A kind of synthetic method for preparing Niraparib. (2017). Google Patents.

-

ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]

-

ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Schuller, M., et al. (2019). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

ResearchGate. (n.d.). Graphical overview of sample purification and extraction methods. Available at: [Link]

-

S, S., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Pothuri, B., & Wenham, R. M. (2021). Strategies for the prevention or reversal of PARP inhibitor resistance. Expert Opinion on Investigational Drugs. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

-

Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

-

University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Available at: [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs. Available at: [Link]

-

Reddy, B. V. S., & Reddy, L. M. (2013). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Available at: [Link]

-

Wang, L., et al. (2020). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

Sources

- 1. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 9. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.lucp.net [books.lucp.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support: 3-Iodo-2-Methylbenzamide Synthesis Optimization

Status: Operational Department: Process Chemistry & Scale-Up Support Subject: Yield Improvement & Regioselectivity Control

Executive Summary: The "Ortho-Effect" Bottleneck

If you are experiencing low yields (<40%) or difficulty isolating the correct regioisomer, your issue likely stems from one of two common pitfalls:

-